![molecular formula C14H11N3O4S B1327142 Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate CAS No. 925437-84-9](/img/structure/B1327142.png)
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
Overview
Description
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate is a chemical compound with the CAS Number: 925437-84-9. It has a molecular weight of 317.33 . The IUPAC name for this compound is ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11N3O4S/c1-2-21-13(18)12-8-22-14-15-10(7-16(12)14)9-5-3-4-6-11(9)17(19)20/h3-8H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. The compound’s role in proteomics can be pivotal due to its potential interactions with proteins, which can help in identifying new protein targets for drug development .
Material Science
In material science, the compound’s unique structure could be explored for the development of new materials with specific optical or electrical properties. Its molecular framework might contribute to the creation of advanced polymers or coatings .
Chemical Synthesis
The compound serves as a building block in chemical synthesis. Its reactive sites allow for the formation of more complex molecules, which can be used in synthesizing new drugs or organic materials .
Biological Evaluation
There is potential for this compound to be used in the biological evaluation of new therapeutic agents. For instance, it could be involved in the synthesis of molecules that are active against certain types of bacteria or viruses .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reagent in chromatographic methods or spectroscopy to help identify or quantify other substances .
Drug Discovery
The compound’s structure makes it a candidate for drug discovery, particularly in the design of molecules that can interact with specific biological targets, potentially leading to the development of new medications .
Pharmacology
In pharmacology, researchers might investigate the compound’s pharmacokinetics and pharmacodynamics to understand how it behaves in the body, which could inform the development of drugs with similar properties .
Environmental Science
Lastly, the compound could be studied in environmental science to assess its impact on ecosystems if it were to be used widely in industry or agriculture. Its degradation products and their effects on the environment would be of particular interest .
Safety and Hazards
Mechanism of Action
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, also known as ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate, is a chemical compound with the molecular formula C14H11N3O4S . This article aims to provide a comprehensive review of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, and the results of its action. We will also discuss how environmental factors influence its action, efficacy, and stability.
Biochemical Pathways
Some related compounds have been shown to exhibit analgesic and anti-inflammatory activities , suggesting that this compound may also interact with biochemical pathways related to pain and inflammation.
Result of Action
Related compounds have shown activity against fast-growing mycobacterium smegmatis , suggesting that this compound may also have antimicrobial effects.
properties
IUPAC Name |
ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-2-21-13(18)12-8-22-14-15-10(7-16(12)14)9-5-3-4-6-11(9)17(19)20/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSKLZCUEHZASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649409 | |
Record name | Ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
925437-84-9 | |
Record name | Ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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